

# P 276-00 vs. Roscovitine: A Comparative Guide for the Research Scientist

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **P 276-00**

Cat. No.: **B045974**

[Get Quote](#)

In the landscape of cyclin-dependent kinase (CDK) inhibitors, both **P 276-00** and Roscovitine (also known as Seliciclib) have emerged as significant tools for cancer research and potential therapeutic agents. While both molecules function by competitively inhibiting the ATP-binding pocket of CDKs, their distinct selectivity profiles and downstream cellular effects warrant a detailed comparative analysis for the discerning researcher. This guide provides an in-depth, data-supported comparison to inform experimental design and inhibitor selection.

## Introduction to the Contenders

**P 276-00** (Riviciclib) is a flavone-derived small molecule inhibitor that has demonstrated potent activity against a specific subset of CDKs.<sup>[1]</sup> Its development was driven by the need for inhibitors with efficacy against hematological malignancies and solid tumors.<sup>[2][3]</sup> **P 276-00** has progressed to Phase II clinical trials for advanced refractory neoplasms and multiple myeloma.<sup>[4]</sup>

Roscovitine (Seliciclib, CYC202) is a 2,6,9-trisubstituted purine analog that has been extensively studied as a broad-range CDK inhibitor.<sup>[5][6]</sup> Its utility extends beyond oncology into neurodegenerative diseases, inflammation, and virology.<sup>[5][6]</sup> Roscovitine has also undergone numerous Phase I and II clinical trials, providing a wealth of data on its activity and safety profile in humans.<sup>[7][8][9]</sup>

## Head-to-Head: Kinase Selectivity Profile

The primary differentiator between CDK inhibitors lies in their potency and selectivity against various CDK/cyclin complexes. Understanding this profile is critical for interpreting experimental outcomes and predicting cellular responses. **P 276-00** exhibits a narrower and more potent inhibitory spectrum compared to the broader activity of Roscovitine.

| Target Kinase  | P 276-00 IC50 (nM) | Roscovitine IC50 (μM) |
|----------------|--------------------|-----------------------|
| CDK9/Cyclin T1 | 20[10]             | ~0.7[11]              |
| CDK4/Cyclin D1 | 63[10]             | >100[5]               |
| CDK1/Cyclin B  | 79[10]             | 0.65[12]              |
| CDK2/Cyclin A  | 224[10]            | 0.7[12]               |
| CDK2/Cyclin E  | 2,540[10]          | 0.7[12]               |
| CDK5/p25       | Not Reported       | 0.16 - 0.2[11]        |
| CDK7/Cyclin H  | 2,870[10]          | ~0.7[11]              |
| CDK6/Cyclin D3 | 396[10]            | >100[5]               |

Note: IC50 values can vary between different experimental setups. The data presented are compiled from multiple sources to provide a comprehensive overview.

As the data indicates, **P 276-00** is a highly potent inhibitor of CDK9, CDK4, and CDK1, with significantly less activity against CDK2/Cyclin E.[10] This profile suggests a primary mechanism of action through transcriptional inhibition (via CDK9) and G1 cell cycle arrest (via CDK4). In contrast, Roscovitine is a broader inhibitor, targeting CDK1, CDK2, CDK5, CDK7, and CDK9 with sub-micromolar efficacy, while being a poor inhibitor of CDK4 and CDK6.[5]

## Cellular Mechanisms and Therapeutic Implications

The differences in kinase selectivity translate into distinct cellular consequences.

### P 276-00:

- Cell Cycle Arrest: Primarily induces G1/S arrest due to potent CDK4 inhibition, leading to a decrease in retinoblastoma protein (pRb) phosphorylation.[10][13]

- Transcriptional Inhibition: The potent inhibition of CDK9/Cyclin T1, a key component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[3] This is a critical mechanism for inducing apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma and mantle cell lymphoma.[2][3]
- Apoptosis Induction: **P 276-00** effectively induces apoptosis, as evidenced by caspase-3 activation and DNA fragmentation.[10][13] It has shown high selectivity for cancer cells over normal fibroblast cells.[10]

Roscovitine:

- Broad Cell Cycle Effects: Depending on the dose and cell line, Roscovitine can induce cell cycle arrest in G0, G1, S, or G2/M phases due to its inhibition of multiple CDKs.[5]
- Apoptosis and Signaling Pathways: Roscovitine induces apoptosis in numerous cancer cell lines by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1, and upregulating pro-apoptotic proteins like p53.[5] It also impacts a variety of signaling pathways including Ras-MAPK, NF-κB, and JAK-STAT.[5][14]
- Diverse Therapeutic Potential: Its ability to inhibit CDK5 has made it a subject of research in neurodegenerative diseases.[5] Furthermore, it has demonstrated anti-viral and anti-inflammatory properties.[6][14]

The following diagram illustrates the primary signaling pathways targeted by both inhibitors.

Core Signaling Pathways Targeted

[Click to download full resolution via product page](#)

Caption: Core Signaling Pathways Targeted by **P 276-00** and Roscovitine.

## Experimental Protocols for Comparative Analysis

To directly compare the efficacy and mechanism of **P 276-00** and Roscovitine in a specific cellular context, the following experimental workflow is recommended.



[Click to download full resolution via product page](#)

Caption: Workflow for a Comparative Study of CDK Inhibitors.

## In Vitro Kinase Inhibition Assay

**Rationale:** This assay directly measures the ability of each inhibitor to block the enzymatic activity of a specific CDK/cyclin complex, allowing for the determination of IC50 values.

**Methodology:**

- Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 50 mmol/L HEPES, pH 7.5, 10 mmol/L MgCl<sub>2</sub>, 1 mmol/L EGTA), the active CDK/cyclin complex (e.g., CDK4/D1, CDK9/T1), and a suitable substrate (e.g., GST-Rb).[10][13]
- Inhibitor Addition: Add serial dilutions of **P 276-00** and Roscovitine (typically dissolved in DMSO) to the wells. Include a DMSO-only control.
- Reaction Initiation: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled [ $\gamma$ -32P]ATP.[10][13] Incubate at 30°C for a specified time (e.g., 30 minutes).
- Reaction Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter plate. Wash away unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC<sub>50</sub> value.

## Cell Viability (MTT/MTS) Assay

Rationale: This assay determines the cytotoxic or cytostatic effect of the inhibitors on a chosen cell line, providing a quantitative measure of their anti-proliferative activity (IC<sub>50</sub>).

### Methodology:

- Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **P 276-00** and Roscovitine for a defined period (e.g., 48 or 72 hours).
- Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
- IC<sub>50</sub> Calculation: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to determine the IC<sub>50</sub>.

## Western Blot Analysis for Mechanistic Insights

**Rationale:** This technique allows for the visualization of changes in the protein levels and phosphorylation status of key players in the pathways targeted by the inhibitors.

**Methodology:**

- **Cell Treatment and Lysis:** Treat cells with **P 276-00** and Roscovitine at their respective IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** Block the membrane and probe with primary antibodies against key targets:
  - **Cell Cycle:** Phospho-Rb (Ser780), Total Rb, Cyclin D1.[\[13\]](#)
  - **Apoptosis/Transcription:** Mcl-1, Cleaved PARP, Cleaved Caspase-3.[\[3\]](#)
  - **Loading Control:** β-actin or GAPDH.
- **Detection:** Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Conclusion and Recommendations

The choice between **P 276-00** and Roscovitine should be guided by the specific research question and the biological context under investigation.

- Choose **P 276-00** for:
  - Targeted studies on the role of CDK4 and CDK9.
  - Investigations into transcriptional dysregulation in cancer.

- Models where high potency and a narrower selectivity profile are desired.
- Choose Roscovitine for:
  - Broader studies on the effects of pan-CDK inhibition.
  - Comparative studies across different phases of the cell cycle.
  - Research in non-oncology fields such as neurobiology and virology where CDK2 and CDK5 are key targets.

Both compounds are powerful research tools. By understanding their distinct mechanisms and applying rigorous comparative methodologies, researchers can effectively dissect the complex roles of cyclin-dependent kinases in health and disease.

## References

- Cicenas, J. (2015). Roscovitine in cancer and other diseases.
- Malumbres, M. (2014). Cyclin-dependent kinases. *Genome Biology*, 15(6), 122. [\[Link\]](#)
- MacLaren, A. P., et al. (2008). The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD. *PLoS One*, 3(7), e2783. [\[Link\]](#)
- National Cancer Institute. Definition of CDK inhibitor P276-00. [\[Link\]](#)
- Joshi, K. S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. *Molecular Cancer Therapeutics*, 6(3), 918-925. [\[Link\]](#)
- Wikipedia. Seliciclib. [\[Link\]](#)
- Cicenas, J. (2015). Roscovitine in cancer and other diseases.
- Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases.
- Shirsath, N. P., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. *BMC Cancer*, 12, 477. [\[Link\]](#)
- Rathos, M. J., et al. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription. *Leukemia Research*, 35(6), 821-830. [\[Link\]](#)
- Le Tourneau, C., et al. (2010). Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies. *European Journal of Cancer*, 46(18), 3243-3250. [\[Link\]](#)
- ClinicalTrials.gov. Open Label Phase I Study of P276-00 in Patients With Advanced Refractory Neoplasms. [\[Link\]](#)

- Al-Obeidi, F. A., & Lam, K. S. (2020). The Pharmacological Implications of Flavopiridol: An Updated Overview. *Molecules*, 25(17), 3913. [\[Link\]](#)
- Shirsath, N. P., et al. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. *BMC Cancer*. [\[Link\]](#)
- Shivavedi, N., & Shreyans, K. (2017). REVIEW ON THE DISCOVERY OF ROHITUKINE-INSPIRED CDK INHIBITORS. *The Pharmstudent*, 28, 50-58. [\[Link\]](#)
- Natarajan, A. (2013). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. *Journal of Medicinal Chemistry*, 56(22), 8973-8994. [\[Link\]](#)
- Cadeddu, G., et al. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic intervention. *Current Pharmaceutical Design*, 18(20), 2884-2898. [\[Link\]](#)
- MedP
- ResearchGate. Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4, ... [\[Link\]](#)
- Cicenas, J., et al. (2011). The CDK inhibitors in cancer research and therapy. *Journal of Cancer Research and Clinical Oncology*, 137(10), 1409-1418. [\[Link\]](#)
- Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. *Blood*, 106(3), 1042-1047. [\[Link\]](#)
- DGIdb. SELICICLIB. [\[Link\]](#)
- Vita, J. A., & Vita, J. A. (2009). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. *Current Drug Metabolism*, 10(4), 365-375. [\[Link\]](#)
- ResearchGate.
- ResearchGate. Crystal structure of CDK2 in complex with roscovitine. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Facebook [cancer.gov]
- 2. P276-00, a cyclin-dependent kinase inhibitor, modulates cell cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmstudent.com [thepharmstudent.com]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 9. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [P 276-00 vs. Roscovitine: A Comparative Guide for the Research Scientist]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045974#p-276-00-vs-roscovitine-a-comparative-analysis]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)